Hoveyda-Grubbs Catalyst(R) M731

Content Navigation

Avoid process inefficiencies from casual catalyst substitution. Hoveyda-Grubbs Catalyst M731 addresses the need for rapid, low-temperature initiation with air-stable handling.

- Initiates efficiently at sub-ambient temperatures, enabling cyclization of thermally sensitive substrates.

- Achieves high yields with low catalyst loading (≤0.1 mol%), reducing ruthenium removal costs.

- Solid-state air stability eliminates glovebox protocols, ensuring reproducible activity batch-to-batch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

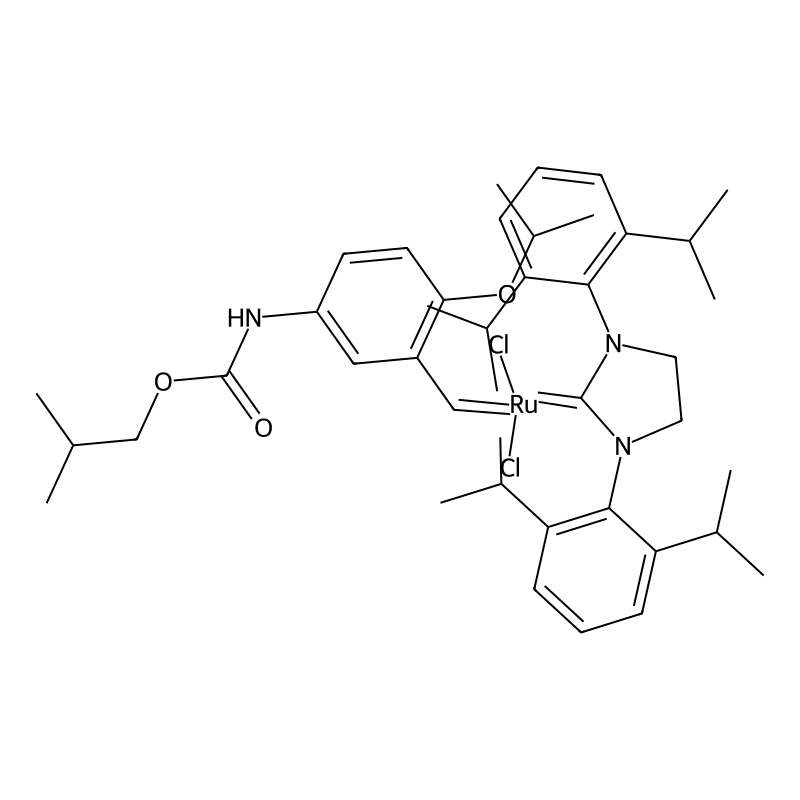

Hoveyda-Grubbs Catalyst® M731 is a second-generation, ruthenium-based olefin metathesis catalyst featuring a chelating isopropoxybenzylidene ligand and a sterically demanding N-heterocyclic carbene (NHC) ligand (SIPr). This structural design provides a baseline of high thermal stability and broad functional group tolerance, characteristic of the Hoveyda-Grubbs family. Unlike first-generation catalysts that rely on phosphine ligands, M731's NHC ligand contributes to significantly improved activity and efficiency in various metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP). Its key procurement feature is its positioning as a fast-initiating catalyst, even at low temperatures, which distinguishes it from many other stable, second-generation systems.

Procurement Fit

Treating Hoveyda-Grubbs Catalyst® M731 as a simple drop-in replacement for other common catalysts like the standard Grubbs Catalyst® 2nd Generation (G-II) or even other Hoveyda-Grubbs (HG) variants is a frequent cause of process inefficiency. While all are ruthenium-based, their initiation rates, stability in solution, and sensitivity to specific functional groups and reaction byproducts differ significantly. For example, the chelating isopropoxybenzylidene ligand in M731 provides greater stability than the non-chelating benzylidene in G-II, but also results in a different initiation profile. Substituting M731 with a standard G-II catalyst in a process optimized for rapid, low-temperature initiation could lead to sluggish or incomplete conversion. Conversely, replacing a less active catalyst with the fast-initiating M731 without adjusting reaction parameters can lead to poor selectivity or uncontrolled polymerization. These differences in kinetic profiles and stability necessitate catalyst-specific process optimization, making casual substitution a significant risk to yield, purity, and reproducibility.

Substitution Risk

References

Low-Temperature Initiation Rate

Hoveyda-Grubbs Catalyst® M731 is specifically engineered for a high initiation rate, a critical factor for process cycle time and energy consumption. Technical datasheets explicitly state that the catalyst exhibits a high initiation rate even at temperatures as low as -20°C. This contrasts with many standard second-generation catalysts, such as the Hoveyda-Grubbs II (HG-II), which are known for their high stability but comparatively slower initiation. This rapid initiation at reduced temperatures allows for shorter reaction times and can prevent side reactions that may occur at elevated temperatures required for other catalysts.

| Evidence Dimension | Initiation Temperature |

| Target Compound Data | Exhibits high initiation rate at -20°C |

| Comparator Or Baseline | Standard Hoveyda-Grubbs II catalysts, which are known for stability but generally require higher temperatures for efficient initiation. |

| Quantified Difference | Enables efficient catalysis at significantly lower temperatures than many stable second-generation alternatives. |

| Conditions | Standard olefin metathesis reaction conditions. |

This allows for reduced energy costs, shorter production cycle times, and improved selectivity by avoiding thermally induced side reactions, directly impacting process economics.

Solid-State Stability and Handling

The Hoveyda-Grubbs catalyst family, including M731, is characterized by superior air and moisture stability in its solid state compared to phosphine-ligated catalysts like Grubbs I or even the more sensitive Schrock-type molybdenum catalysts. While solution-state stability requires an inert atmosphere for all Grubbs-type catalysts, M731's robustness as a solid powder simplifies handling, weighing, and storage procedures, reducing the need for constant, stringent anaerobic conditions outside of the reaction vessel itself. This enhanced stability is a direct result of the chelating isopropoxybenzylidene ligand, which protects the ruthenium center.

| Evidence Dimension | Solid-State Air/Moisture Stability |

| Target Compound Data | Stable as a solid powder under ambient conditions. |

| Comparator Or Baseline | Grubbs Catalyst® 2nd Gen (less stable in solution), Schrock catalysts (highly air/moisture sensitive). |

| Quantified Difference | Qualitatively higher stability, simplifying handling and storage. |

| Conditions | Solid state, ambient laboratory conditions. |

Reduces the operational burden and potential for catalyst deactivation during reaction setup, leading to more consistent and reproducible results, especially in scale-up and industrial environments.

Pharmaceutical Scale-Up Performance

In the multi-kilogram synthesis of the oncology drug candidate AMG 176, a process was scaled to over 45 kg using a derivative of the M731 catalyst (M73-SIMes). The switch from the standard Hoveyda-Grubbs II (HG-II) catalyst to the M73 type, combined with process optimization, resulted in an 80% reduction in catalyst loading and a 94% improvement in volumetric efficiency. This case study highlights the significant process advantages offered by this specific catalyst class in a demanding, high-value industrial application, moving beyond theoretical performance to proven, large-scale utility.

| Evidence Dimension | Catalyst Loading Reduction in Industrial Process |

| Target Compound Data | Enabled an 80% reduction in catalyst loading. |

| Comparator Or Baseline | Hoveyda-Grubbs II (HG-II) catalyst used in the initial process. |

| Quantified Difference | 80% lower catalyst requirement for the same process. |

| Conditions | Multi-kilogram scale ring-closing metathesis for AMG 176 synthesis. |

Lower catalyst loading directly translates to reduced cost, easier product purification from residual ruthenium, and a more sustainable process, which are critical procurement drivers in pharmaceutical and fine chemical manufacturing.

Time-Sensitive RCM

For syntheses involving thermally sensitive functional groups or where rapid conversion is required to minimize production time, M731 is a primary candidate. Its ability to initiate efficiently at sub-ambient temperatures allows for the cyclization of delicate substrates that might decompose or undergo side reactions under the higher temperatures needed for other stable catalysts.

Scale-Up Process Chemistry

When developing a synthetic route intended for pilot or manufacturing scale, particularly in the pharmaceutical industry, M731's proven ability to achieve high yields with significantly lower catalyst loadings compared to benchmarks like HG-II makes it a compelling choice. This reduces the cost of goods and simplifies the removal of residual ruthenium, a critical regulatory and quality control consideration.

Simplified Handling and Reproducibility

In environments where stringent glovebox-only protocols are a bottleneck, or for researchers who need highly reproducible results without complex handling, M731's solid-state air stability is a key advantage. This feature minimizes the risk of inconsistent catalyst activity due to partial deactivation during weighing and addition, ensuring more reliable outcomes from batch to batch.

Application Fit

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types